molecular formula C22H23O3P B12468888 {Methyl[(trityloxy)methyl]phosphoryl}methanol

{Methyl[(trityloxy)methyl]phosphoryl}methanol

Cat. No.: B12468888
M. Wt: 366.4 g/mol
InChI Key: ZPSYXYAXSYOLMT-UHFFFAOYSA-N
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Description

[METHYL((TRIPHENYLMETHOXY)METHYL)PHOSPHORYL]METHANOL is a complex organic compound characterized by its unique structure, which includes a triphenylmethoxy group attached to a phosphoryl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [METHYL((TRIPHENYLMETHOXY)METHYL)PHOSPHORYL]METHANOL typically involves the reaction of triphenylmethanol with a phosphorylating agent under controlled conditions. One common method includes the use of triphenylmethanol and a phosphoryl chloride derivative in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions

[METHYL((TRIPHENYLMETHOXY)METHYL)PHOSPHORYL]METHANOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triphenylmethanone, while reduction can produce triphenylphosphine .

Scientific Research Applications

[METHYL((TRIPHENYLMETHOXY)METHYL)PHOSPHORYL]METHANOL has several applications in scientific research:

Mechanism of Action

The mechanism by which [METHYL((TRIPHENYLMETHOXY)METHYL)PHOSPHORYL]METHANOL exerts its effects involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphorylation reactions, altering the activity of enzymes and proteins. The triphenylmethoxy moiety can interact with hydrophobic pockets in proteins, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[METHYL((TRIPHENYLMETHOXY)METHYL)PHOSPHORYL]METHANOL is unique due to its combination of a triphenylmethoxy group with a phosphoryl group and a methanol moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C22H23O3P

Molecular Weight

366.4 g/mol

IUPAC Name

[methyl(trityloxymethyl)phosphoryl]methanol

InChI

InChI=1S/C22H23O3P/c1-26(24,17-23)18-25-22(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,23H,17-18H2,1H3

InChI Key

ZPSYXYAXSYOLMT-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(CO)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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